molecular formula C10H6F3NO2 B6324081 Methyl 3-cyano-5-(trifluoromethyl)benzoate CAS No. 942077-15-8

Methyl 3-cyano-5-(trifluoromethyl)benzoate

Cat. No. B6324081
CAS RN: 942077-15-8
M. Wt: 229.15 g/mol
InChI Key: BGUJITPVPBBWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-cyano-5-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C10H6F3NO2 . It has a molecular weight of 229.16 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 229.16 . The compound is typically stored at +4°C .

Scientific Research Applications

Methyl 3-cyano-5-(trifluoromethyl)benzoate has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used to synthesize a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the production of polymers and other materials. In addition, this compound has been studied for its potential use in medical applications, such as cancer therapy and gene therapy.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-5-(trifluoromethyl)benzoate is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze various chemical reactions. In addition, this compound is believed to act as a proton donor, meaning it can donate protons to other molecules. This can also be used to catalyze various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have some effects on the body. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 3-cyano-5-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a stable compound, meaning it can be stored for long periods of time without significant degradation. Furthermore, it is a non-toxic compound, making it safe to handle in the laboratory.
However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively weak acid and can only be used in certain chemical reactions. In addition, it is not very soluble in water, meaning it may not be suitable for certain applications. Finally, it is not very reactive and may not be suitable for certain types of reactions.

Future Directions

There are several potential future directions for the use of Methyl 3-cyano-5-(trifluoromethyl)benzoate. One potential application is in the development of new pharmaceuticals and agrochemicals. In addition, the compound could be used to synthesize new materials and polymers. Finally, it may be possible to use this compound in medical applications, such as cancer therapy and gene therapy.

properties

IUPAC Name

methyl 3-cyano-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJITPVPBBWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-bromo-5-(trifluoromethyl)benzoate (5.10 g, 0.0180 mol), zinc cyanide (1.26 g, 0.0107 mol) and tetrakis(triphenylphosphine)palladium(0) (0.910 g, 0.000787 mol) in DMF (50 mL) was subjected to MWI for 20 min at 230° C. The solvent was evaporated and the residue was suspended in EtOAc. The organic solution was and washed with 1N HCl, water and brine, dried and concentrated. The residue was purified by column chromatography to give methyl 3-cyano-5-(trifluoromethyl)benzoate (2.67 g, 64%) as white solid. 1H NMR (400 MHz, CDCl3) δ: 8.50-8.52 (m, 2H), 8.09 (m, 1H), and 4.03 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
0.91 g
Type
catalyst
Reaction Step One

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